(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane: is a chemical compound with a complex structure that includes a boronic ester group and a silicon-oxygen bond. This compound is often used in organic synthesis and materials science due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (Z)-but-3-en-1-yl tert-butyldimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : The silicon-oxygen bond can be reduced to form silanes.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols are typically employed, and the reactions are conducted under mild conditions to avoid decomposition.
Major Products Formed
Oxidation: : Boronic acids are the primary products.
Reduction: : Silanes are the main products.
Substitution: : Various boronic acid derivatives and silane derivatives are formed.
Scientific Research Applications
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane: is widely used in scientific research due to its versatility. It is employed in:
Chemistry: : As a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: : In the study of boronic acid derivatives and their biological activities.
Medicine: : In the development of pharmaceuticals and drug delivery systems.
Industry: : In the production of advanced materials and nanotechnology applications.
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors that are sensitive to boronic acid derivatives.
Comparison with Similar Compounds
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane: is unique due to its specific structure and reactivity. Similar compounds include:
Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
Tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexen-1-yl)oxy)silane
Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy)silane
These compounds share similar structural features but differ in their substituents and reactivity profiles, making each compound suitable for different applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSJDLTXNDTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.